2-[(Butylamino)methyl]phenol
Overview
Description
2-[(Butylamino)methyl]phenol is an organic compound with the molecular formula C11H17NO. It is a phenolic compound with a butylamino group attached to the benzene ring. This compound is known for its versatile chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butylamino)methyl]phenol can be achieved through several methods. One common method involves the reaction of 2-hydroxybenzaldehyde with butylamine in the presence of a reducing agent. The reaction typically proceeds as follows:
Starting Materials: 2-hydroxybenzaldehyde and butylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Reducing Agent: Sodium borohydride or lithium aluminum hydride is used to reduce the imine intermediate to the desired amine product.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Butylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-[(Butylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Butylamino)methyl]phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amino group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
2-[(Butylamino)methyl]phenol can be compared with other similar compounds, such as:
2-[(Methylamino)methyl]phenol: Similar structure but with a methyl group instead of a butyl group.
2-[(Ethylamino)methyl]phenol: Similar structure but with an ethyl group instead of a butyl group.
2-[(Propylamino)methyl]phenol: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. The butyl group provides increased hydrophobicity compared to shorter alkyl chains, which can influence its solubility and reactivity in various environments.
Properties
IUPAC Name |
2-(butylaminomethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-3-8-12-9-10-6-4-5-7-11(10)13/h4-7,12-13H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONJIBXMJRAIKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333174 | |
Record name | Phenol, 2-[(butylamino)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62498-73-1 | |
Record name | Phenol, 2-[(butylamino)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there other similar compounds being investigated for the same purpose?
A2: Yes, the research [] lists several other aminoalkylphenol derivatives, including variations in the alkyl substituents on the amine and phenol rings. This suggests that researchers are exploring structure-activity relationships within this class of compounds to identify potential antimalarial drug candidates.
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